
Stavudine (d4T)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Stavudine (d4T) is a useful research compound. Its molecular formula is C10H12N2O4 and its molecular weight is 224.216. The purity is usually 95%.
BenchChem offers high-quality Stavudine (d4T) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stavudine (d4T) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stavudine, also known as d4T, is a nucleoside analog reverse transcriptase inhibitor (NRTI) that has been used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infections . Stavudine functions by getting phosphorylated into active metabolites that halt viral DNA synthesis. These metabolites compete to be integrated into viral DNA, thereby inhibiting the HIV reverse transcriptase enzyme and acting as a chain terminator . The absence of a 3'-OH group in the incorporated nucleoside prevents the essential 5' to 3' phosphodiester linkage for DNA chain elongation, effectively stopping viral DNA growth .
Clinical Applications
Stavudine has been used both as a monotherapy and in combination with other nucleosides and protease inhibitors for treating HIV infections . Studies have shown that d4T (1 mg/kg of body weight/day) can decrease viral load in plasma and peripheral blood mononuclear cells, as well as increase CD4+ cell counts .
Impact of Food on Bioavailability
A study on the pharmacokinetics of stavudine showed that food does not significantly affect its bioavailability. The study involved fifteen HIV-infected subjects with CD4+ cell counts of ≥200/μl who received 70 mg of d4T in a fasting state, 1 hour before, or 5 minutes after a standardized high-fat breakfast . The results indicated that while the rate of absorption might be slowed when taken after a meal, the overall bioavailability remains unaffected, suggesting that patients can take it without regard to meals .
Pediatric Use
In children aged 3 months to 6 years, d4T and zidovudine (ZDV) have shown comparable safety and tolerance. A study with 212 HIV-infected children showed that neutropenia was significantly less common in children treated with d4T compared to those receiving zidovudine . Additionally, there was evidence that weight gain and absolute CD4+ lymphocyte counts were better maintained in children receiving d4T .
Combination Therapies
Stavudine has been used in combination with other antiretroviral drugs. However, some studies suggest potential antagonism when combined with zidovudine . In routine clinical care, tenofovir (TDF) has shown better performance compared to d4T or AZT, with less drug substitution and mortality .
Adverse Effects and Mitigation
Peripheral neuropathy is a notable toxicity associated with higher doses and longer durations of d4T therapy . All 22 cases occurred in the context of hyperlactatemia, a recognized stavudine effect .
Tables of Pharmacokinetic Parameters
Table 1 summarizes the pharmacokinetic parameters of d4T under different conditions :
Table 1: Pharmacokinetic Parameters of d4T
Parameter | Fasting State | After Meal | 1 Hour Before Meal |
---|---|---|---|
Cmax (ng/ml) | 1,439 ± 490 | 756 ± 166 | 1,532 ± 673 |
Tmax (h) | 0.65 ± 0.28 | 1.73 ± 0.64 | 0.75 ± 0.37 |
AUC0–∞ (ng · h/ml) | 2,527 ± 726 | 2,359 ± 537 | 2,459 ± 721 |
t1/2 (h) | 1.56 ± 0.27 | 1.55 ± 0.22 | 1.67 ± 0.39 |
Recent Trends
Q & A
Basic Research Questions
Q. How have clinical trial designs for Stavudine evolved to address peripheral neuropathy incidence?
The Parallel Track policy (1992) expanded Stavudine trials to include more HIV/AIDS patients, prioritizing real-world efficacy and safety monitoring. Subsequent trials, like the d4T 019 trial, compared Stavudine with zidovudine in NRTI-pretreated populations, using a 40(30) mg BID dose. However, the Parallel Track program (10,000+ participants) revealed dose-dependent neuropathy: 21% incidence in the 40(30) mg arm vs. 15% in the 20(15) mg arm, prompting dose reduction . Modern trials now emphasize weight-adjusted dosing (e.g., 20 mg BID for patients <60 kg) and stratified safety monitoring to mitigate toxicity .
Q. What methodologies are recommended for assessing Stavudine’s long-term toxicity in retrospective cohort studies?
Retrospective analyses, such as the Cambodian cohort study, employ systematic monitoring of treatment-limiting toxicities (e.g., neuropathy, lipoatrophy) using multivariate Cox regression models. Key steps include:
- Defining toxicity endpoints (e.g., drug substitution due to adverse events).
- Adjusting for covariates like baseline CD4 count, body weight, and concurrent medications.
- Calculating cumulative incidence probabilities over extended follow-up periods (e.g., 6 years). This approach revealed a 19% lipoatrophy rate with Stavudine vs. 3% with tenofovir in the Gilead 903 trial .
Q. How do researchers reconcile conflicting efficacy and safety data between Stavudine and tenofovir in randomized trials?
The Gilead 903 trial (611 treatment-naïve patients) demonstrated equivalent 3-year efficacy (HIV RNA suppression, CD4 recovery) between Stavudine (40 mg BID) and tenofovir. However, safety diverged significantly:
Advanced Research Questions
Q. How does HIV subtype influence Stavudine-associated resistance mutations (e.g., K65R)?
In subtype C, Stavudine exposure correlates with higher K65R prevalence (4.5% in South African cohorts) compared to subtype B. This is attributed to nucleotide sequence differences in reverse transcriptase. Studies like SELECT use phylogenetic analysis and resistance genotyping to link subtype-specific polymorphisms (e.g., V75I, Q151M) to mutation pathways. Subtype C’s higher K65R incidence (69% after tenofovir substitution) necessitates tailored resistance surveillance in Stavudine-exposed populations .
Q. What genetic factors predispose patients to Stavudine-induced neuropathy, and how are they investigated?
Pharmacogenetic studies analyze polymorphisms in mitochondrial DNA (e.g., POLG variants) and nuclear genes involved in Stavudine metabolism (e.g., ABCB1, TYMS). For example, South African cohorts use genome-wide association studies (GWAS) and mitochondrial haplogroup analysis to identify risk alleles. These studies require:
- Longitudinal toxicity phenotyping (e.g., Brief Peripheral Neuropathy Screen).
- DNA sequencing and logistic regression to quantify allele-specific risk. Such methods revealed TYMS 3R/3R genotypes as protective against neuropathy .
Q. How do regional guidelines impact Stavudine’s role in clinical research despite its declining use in high-income countries?
In Africa and Asia, Stavudine remains prevalent due to cost (89vs.210 for tenofovir regimens). Research in these regions focuses on:
- Dose optimization : Weight-adjusted 30(20) mg BID dosing validated in HIVNAT 002 and ETOX trials.
- Toxicity mitigation : Protocolized monitoring for neuropathy/lipoatrophy with early substitution algorithms.
- Ethical frameworks : Balancing affordability with WHO recommendations for phased withdrawal. These studies highlight disparities in resource allocation and ethical challenges in global HIV research .
Q. Methodological Considerations
- Data Contradictions : Address conflicting results (e.g., efficacy vs. toxicity) by stratifying analyses by dose, subtype, and adherence levels .
- Statistical Reporting : Follow CONSORT guidelines for randomized trials, including detailed safety endpoints and adjusted hazard ratios .
- Ethical Compliance : Ensure trials in developing countries align with local ethics boards and WHO toxicity monitoring protocols .
Properties
IUPAC Name |
1-[5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-12(10(15)11-9(6)14)8-3-2-7(5-13)16-8/h2-4,7-8,13H,5H2,1H3,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKLLVCARDGLGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859788 |
Source
|
Record name | 1-[5-(Hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.